Lachnone A
Overview
Description
- Lachnone A is a chromone derivative isolated from the filamentous fungus Lachnum sp. BCC 2424 .
- Its chemical structure is represented as C11H10O4.
- Chromones are a class of compounds with a chromone ring system, which often exhibit interesting biological activities.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Lachnone A are not widely documented in the literature.
- it is known that this compound is obtained from the microbial source Lachnum sp. BCC 2424.
Chemical Reactions Analysis
- Lachnone A’s reactivity has not been extensively studied, but it undergoes various reactions typical of chromones.
- Potential reactions include oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain to be fully explored.
- The major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
- Lachnone A’s applications span several scientific fields:
Chemistry: It could serve as a starting point for the synthesis of novel chromone derivatives.
Biology: Investigating its effects on cellular processes and potential bioactivity.
Medicine: Assessing its pharmacological properties and potential therapeutic applications.
Industry: Exploring its use in materials science or other industrial applications.
Mechanism of Action
- Unfortunately, detailed information about Lachnone A’s mechanism of action is scarce.
- Further research is needed to elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
- Lachnone A’s uniqueness lies in its specific chromone structure.
- Similar compounds may include other chromones or derivatives from natural sources.
Properties
IUPAC Name |
3,5-dihydroxy-2,7-dimethylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-6(2)10(13)11(9)14/h3-4,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDFSMORTDVVOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of Lachnone A?
A1: Unfortunately, the provided research papers primarily focus on other compounds like Lachnone B, C, D, and E, and do not offer specific details regarding the biological activity of this compound.
Q2: Can you tell me about the structural characterization of this compound?
A2: this compound was isolated from the filamentous fungus Lachnum sp. BCC 2424, alongside four other new chromones (Lachnones B-E) and the known compound (2E,6S)-2,6-dimethyl-2,7-octadiene-1,6-diol []. While the research paper mentions that its structure was elucidated using spectroscopic methods [], it doesn't provide the specific molecular formula, weight, or spectroscopic data for this compound.
Q3: Were Lachnones found to have any anti-microbial activity?
A3: Yes, the research indicated that Lachnones B and D exhibited mild inhibitory activity against Mycobacterium tuberculosis, both demonstrating a minimum inhibitory concentration (MIC) of 200 microg/mL [].
Q4: The papers mention other chromanone lactone natural products. How are these compounds related to Lachnones?
A4: Lachnone C, along with gonytolides C and G, microdiplodiasone, blennolide C, and diversonol, are all classified as chromanone lactone natural products [, , ]. Researchers have developed total synthesis strategies for several of these compounds, highlighting the possibility of creating analogous methods for Lachnones in the future [, , ].
Q5: Are there any computational chemistry studies related to Lachnones or similar compounds?
A5: While the provided research papers don't delve into computational studies specifically for Lachnones, the successful total synthesis of related compounds like lachnone C and gonytolides [, ] suggests that computational chemistry techniques, such as molecular modeling and structure-based design, could be valuable tools for future investigations into Lachnones and their potential applications.
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